Product packaging for Dibenzo[b,k]chrysene(Cat. No.:CAS No. 217-54-9)

Dibenzo[b,k]chrysene

Cat. No.: B3421446
CAS No.: 217-54-9
M. Wt: 328.4 g/mol
InChI Key: DHCSBRKYHMINPB-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and their Significance in Chemical Research

Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. numberanalytics.comhealthandenvironment.org These compounds are ubiquitous in the environment, forming from the incomplete combustion of organic materials such as coal, oil, and wood. numberanalytics.com Their high thermal stability and resistance to chemical reactions are defining characteristics, stemming from the delocalization of electrons within their aromatic ring structures. numberanalytics.com

The significance of PAHs in chemical research is multifaceted. They serve as fundamental models for understanding aromaticity and the behavior of π-electron systems. Their diverse structures and electronic properties make them valuable building blocks in materials science for the development of organic semiconductors, dyes, and other functional materials. dergipark.org.trbeilstein-journals.org

Structural Isomerism and Topologies within the Chrysene (B1668918) Family

The chrysene family, a subset of PAHs, is characterized by a four-ring aromatic core. wikipedia.org This basic structure allows for a wide array of isomers and topologies, leading to a rich diversity in their chemical and physical properties.

Linear, Angular, and Helical Topologies

The arrangement of the fused rings in PAHs gives rise to different topologies. Linear PAHs, like anthracene (B1667546), have their rings fused in a straight line. Angular PAHs, such as phenanthrene (B1679779) and the parent chrysene molecule, have a bent arrangement of rings. wikipedia.org More complex PAHs, including some dibenzochrysene isomers, can adopt non-planar, twisted, or helical structures due to steric hindrance between hydrogen atoms. beilstein-journals.orgrsc.org These twisted topologies have garnered significant interest for their unique electronic and chiroptical properties. beilstein-journals.org

Positional Isomerism of Dibenzochrysenes (e.g., [b,k], [g,p], [c,l], [def,p] isomers)

Positional isomerism occurs when functional groups or, in the case of PAHs, additional fused rings can be attached at different positions on a parent carbon skeleton. creative-chemistry.org.ukunacademy.com For dibenzochrysenes, two additional benzene (B151609) rings are fused to the chrysene core. The specific points of fusion lead to a variety of positional isomers, each with a unique structure and set of properties.

Examples of dibenzochrysene isomers include:

Dibenzo[b,k]chrysene (B1632882) : The subject of this article. nist.gov

Dibenzo[g,p]chrysene (B91316) : A twisted PAH that has been extensively studied for its unique electronic properties and potential applications in organic electronics. beilstein-journals.orgrsc.org

Dibenzo[b,def]chrysene : Another isomer with a distinct arrangement of its fused rings. who.intepa.gov

Benzo[c]chrysene : While not a dibenzo isomer, it represents another way a benzene ring can be fused to the chrysene structure. nih.gov

The precise arrangement of the rings in these isomers significantly influences their electronic absorption and emission spectra, electrochemical behavior, and solid-state packing. rsc.org

Historical Context of this compound and Related Compounds in Fundamental Organic Chemistry

The study of PAHs has a long history in organic chemistry, dating back to the 19th century with the isolation of compounds like naphthalene (B1677914) and anthracene from coal tar. numberanalytics.com The parent compound, chrysene, was also first isolated from this source. wikipedia.org The name "chrysene" is derived from the Greek word for gold, reflecting the golden-yellow color of early, impure samples, although highly pure chrysene is colorless. wikipedia.org

The synthesis and characterization of various chrysene derivatives and their isomers have been a continuous pursuit in fundamental organic chemistry. Early work focused on elucidating their structures and understanding the principles of aromaticity. More recent research has shifted towards exploring their potential in materials science and electronics. For instance, the synthesis of dibenzo[g,p]chrysene derivatives has been a subject of interest for creating novel organic materials. rsc.orgresearchmap.jp

Research Landscape and Motivations for Advanced Studies of this compound

The current research landscape for this compound and its isomers is driven by the quest for new functional organic materials. dergipark.org.tr The unique electronic and photophysical properties of these compounds make them promising candidates for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. dergipark.org.trrsc.org

For example, research into π-extended dibenzo[g,p]chrysenes has shown that the position and nature of substituents can significantly affect their optoelectronic properties and charge delocalization. rsc.org The synthesis of novel derivatives, such as 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene, is being explored to create materials with high charge carrier mobility for OFETs. dergipark.org.tr The study of these complex PAHs continues to be a vibrant area of research, pushing the boundaries of synthetic organic chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H16 B3421446 Dibenzo[b,k]chrysene CAS No. 217-54-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexacyclo[12.12.0.02,11.04,9.015,24.017,22]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16/c1-3-7-19-15-25-21(13-17(19)5-1)9-11-24-23(25)12-10-22-14-18-6-2-4-8-20(18)16-26(22)24/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCSBRKYHMINPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=CC6=CC=CC=C6C=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941259
Record name Naphtho[2,3-c]tetraphene
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Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195-00-6, 217-54-9
Record name Anthra(1,2-a)anthracene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo(b,k)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000217549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphtho[2,3-c]tetraphene
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Record name DIBENZO(B,K)CHRYSENE
Source FDA Global Substance Registration System (GSRS)
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Record name Dibenzo(b,k)chrysene
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Melting Point

400 °C
Details Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition. CRC Press LLC, Boca Raton: FL 2014-2015, p. 3-148
Record name Dibenzo(b,k)chrysene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2159
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthetic Strategies and Methodological Advancements for Dibenzo B,k Chrysene and Its Derivatives

Metal-Free Synthetic Pathways

Dimerization and Rearrangement Mechanisms (e.g., Wagner-Meerwein rearrangement)

A prominent route to the DBC skeleton involves the dimerization of fluorenone derivatives, followed by a Wagner-Meerwein rearrangement. This strategy often begins with the preparation of fluorenone precursors, which then undergo dimerization to form spiroketone intermediates or pinacol-type adducts researchmap.jpresearchmap.jpresearchgate.net. For instance, the dimerization of 9-fluorenone (B1672902) derivatives, often mediated by reagents like triethyl phosphite (B83602) at elevated temperatures, yields pinacol-type adducts researchmap.jp. Subsequent acid-catalyzed pinacol (B44631) rearrangement of these diols leads to spiro compounds, which then undergo a Wagner-Meerwein rearrangement to form the dibenzo[g,p]chrysene (B91316) skeleton researchmap.jpresearchgate.net. This rearrangement is crucial for the migration of aryl groups, facilitating the formation of the characteristic fused ring system researchmap.jp. The Wagner-Meerwein rearrangement, a carbocation 1,2-shift, is a well-established reaction in organic synthesis, particularly for constructing complex ring systems, including polycyclic natural products, by efficiently forming challenging quaternary carbon stereocenters sioc-journal.cn.

Table 2.3.1.1: Dimerization and Rearrangement Route to Dibenzo[g,p]chrysene

Starting MaterialReagent/ConditionsIntermediateKey TransformationProduct (DBC core)Yield (%)Reference
9-FluorenoneTriethyl phosphite, 175 °C, followed by hydrolysisPinacol-type adductWagner-Meerwein rearrangementDibenzo[g,p]chrysene82 researchmap.jp
2,7-di-tert-butyl-9-fluorenone (1) and 2,7-dibromo-9-fluorenone (B76252) (2)Phosphite solvent aloneSpiroketones (cross-adducts)Reduction, Wagner-Meerwein rearrangementDibenzo[g,p]chrysene derivatives~93 researchgate.net

Acid-Mediated Domino Friedel-Crafts-Type Cyclizations

Another significant approach to synthesizing dibenzo[g,p]chrysenes involves acid-mediated domino Friedel-Crafts-type cyclizations. This method often utilizes 1,1-difluoroethenes bearing two biaryl groups, which are typically prepared via Suzuki-Miyaura coupling reactions researchgate.netlookchem.comnih.govacs.org. The activation of both vinylic and aromatic C-F bonds under superacidic conditions (e.g., magic acid, FSO₃H·SbF₅) or with Lewis acids like TiF₄ promotes a cascade of cyclization events, leading to the formation of new carbon-carbon bonds and the assembly of the DBC core researchgate.netlookchem.comnih.govacs.org. This strategy offers a direct route to functionalized DBCs by employing precursors with pre-installed substituents researchgate.net. Intramolecular Friedel-Crafts acylation has also been employed to construct advanced polyarenes, involving ring closure at specific positions of the DBC core researchmap.jp.

Table 2.3.2.1: Acid-Mediated Domino Friedel-Crafts-Type Cyclization for DBC Synthesis

Precursor TypeCatalyst/ConditionsReaction TypeProduct ClassReference
1,1-Difluoroethenes with biaryl groupsSuperacid (e.g., FSO₃H·SbF₅) or TiF₄Domino Friedel-Crafts-type cyclizationDibenzo[g,p]chrysenes researchgate.netlookchem.comnih.govacs.org
Bis(biaryl)acetylenesICl-promoted cyclization followed by Mizoroki−Heck couplingSequential cyclization and couplingDibenzo[g,p]chrysenes acs.org
2,2-Difluorovinyl ketones with aryl groupsMe₃SiOTf or Me₃SiB(OTf)₄Friedel-Crafts-type cyclizationFused polycyclic systems acs.org
DBC scaffold with functional groups at bay areaAlCl₃Intramolecular Friedel-Crafts acylationAdvanced polyarenes researchmap.jp

Regioselective Synthesis and Functionalization Protocols

Achieving precise control over the placement of substituents on the DBC core is critical for tuning its electronic and photophysical properties. Several methods have been developed to functionalize the core regioselectively.

Directed Functionalization via Lithiation and Bromination

Regioselective bromination is a key step for introducing reactive handles onto the DBC scaffold. For example, dibenzo[g,p]chrysene can undergo direct tetra-bromination, typically with bromine (Br₂) in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂), to yield a 2,7,10,15-tetrabromo-DBC derivative researchmap.jpresearchgate.net. This tetrabrominated intermediate serves as a versatile platform for further functionalization.

Lithiation, particularly lithium-bromine exchange, is a powerful tool for directed functionalization. Treatment of the tetrabrominated DBC with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can selectively replace bromine atoms with lithium researchmap.jpresearchgate.net. The resulting lithiated species are highly nucleophilic and can react with various electrophiles. For instance, reaction with chlorotrimethylsilane (B32843) (TMSCl) allows for the introduction of silyl (B83357) groups researchmap.jp. Similarly, other electrophiles can be employed to introduce diverse functional groups, enabling the creation of a wide array of substituted DBC derivatives researchmap.jpresearchgate.netresearchgate.net. The use of directing metalation groups (DMGs) is a general strategy for regioselective lithiation, where a DMG directs the deprotonation to an ortho position, followed by reaction with an electrophile nih.govnih.govrsc.org.

Introduction of Specific Substituents and their Positional Control

The ability to introduce specific substituents at defined positions on the DBC core allows for fine-tuning of its properties. For example, butyl groups have been incorporated to enhance solubility, making the DBC derivatives processable in solution researchgate.netresearchmap.jp. Methoxy (B1213986) and alkyl groups have been introduced at various positions, influencing the molecule's electronic structure, torsion angles, and solid-state packing rsc.orgbeilstein-journals.org.

The introduction of substituents at the "bay" or "cove" regions of the DBC core can significantly impact its non-planarity. For instance, the presence of substituents on the sp³ hybridized bridges can rigidify the extended phenylenes and influence the torsion angles within the molecule, ranging from 31.8° to 57.4° depending on the substituents rsc.orgbeilstein-journals.orgresearchgate.net. These structural modifications are crucial for optimizing charge delocalization mechanisms and optoelectronic properties rsc.orgbeilstein-journals.org.

Specific examples of substituent introduction include:

Hydroxyl groups: Achieved via lithium-bromine exchange followed by oxidation researchmap.jp.

Silyl groups: Introduced by lithiation and subsequent reaction with TMSCl researchmap.jp.

Alkynyl moieties: Incorporated via Sonogashira coupling at brominated positions mdpi.com.

Methoxy and alkyl groups: Strategically placed to enhance solubility and modify electronic properties rsc.orgbeilstein-journals.orgresearchgate.netresearchmap.jp.

Sulfonyl groups: Introduced via lithiation and reaction with sulfonyl chlorides, leading to significant twisting of the core beilstein-journals.orgresearchgate.net.

Table 2.4.2.1: Examples of Substituent Introduction and Positional Control

Substituent(s)Position(s) (General)Method of IntroductionEffect/PurposeReference
Butyl10, 15Alkylation (via precursor synthesis)Enhances solubility, provides a platform for further functionalization researchgate.netresearchmap.jp
Bromine2, 7, 10, 15Direct brominationReactive handles for further functionalization (e.g., lithiation, coupling) researchmap.jpresearchgate.netresearchgate.net
Methoxy, AlkylRim/PeripheryVarious functionalization protocolsModifies solubility, electronic properties, and solid-state packing rsc.orgbeilstein-journals.orgresearchmap.jp
Silyl2, 7, 10, 15Lithiation followed by reaction with TMSClFunctionalization, structural modification researchmap.jp
SulfonylBay regionLithiation and reaction with sulfonyl chloridesInduces significant twisting of the DBC core beilstein-journals.orgresearchgate.net
AlkynylBrominated positionsSonogashira couplingExtends aromaticity, potential for metallic complexation mdpi.com

Stereoselective Synthesis of Chiral Dibenzochrysene Architectures

While the dibenzo[g,p]chrysene core inherently possesses a twisted, non-planar structure due to steric hindrance at its fjord regions researchgate.netresearchmap.jp, the explicit synthesis of chiral dibenzo[g,p]chrysene architectures through stereoselective methods is less prominently detailed in the reviewed literature. The focus has largely been on achieving regioselectivity in functionalization and constructing the core framework. Although some studies mention the potential for controlling stereochemistry in related cyclization reactions core.ac.uk, direct methods for enantioselective synthesis or the preparation of enantiomerically pure chiral DBC derivatives were not extensively covered in the provided search results. The inherent non-planarity and the possibility of introducing chiral substituents or creating chiral centers through specific functionalization strategies remain areas for further exploration in the synthesis of DBC derivatives.

Compound Name Table:

Dibenzo[g,p]chrysene (DBC)

9-Fluorenone

2,7-Di-tert-butyl-9-fluorenone

2,7-Dibromo-9-fluorenone

2,7-Dibromo-10,15-dibutyldibenzo[g,p]chrysene

2,7,10,15-Tetrabromo-dibenzo[g,p]chrysene

Dibenzo[b,def]chrysene-7,14-dione

Dibenzo[b,k]chrysene (B1632882) (mentioned in user prompt, but literature focuses on Dibenzo[g,p]chrysene)

Electronic Structure and Quantum Chemical Investigations of Dibenzo B,k Chrysene

Theoretical Frameworks for Electronic Structure Analysis

The exploration of the electronic structure of PAHs, including dibenzocrysene derivatives, heavily relies on computational quantum chemistry methods. Density Functional Theory (DFT) is a widely adopted approach for calculating the ground-state properties of molecules, such as optimized geometries, electronic energies, and molecular orbitals beilstein-journals.orgrsc.orgbohrium.comnih.govresearchgate.netrsc.org. Various DFT functionals and basis sets have been employed to achieve accurate predictions. Commonly used functionals include B3LYP beilstein-journals.orgrsc.orgnih.govresearchgate.netrsc.org, CAM-B3LYP bohrium.comresearchgate.net, and wB97XD bohrium.com, often paired with basis sets like 6-31G(d), 6-31G(d,p) beilstein-journals.orgnih.gov, or 6-311++G(d,p) rsc.org.

Time-Dependent Density Functional Theory (TD-DFT) is frequently utilized in conjunction with DFT to investigate the excited-state properties, particularly the electronic absorption spectra beilstein-journals.orgnih.govbeilstein-journals.org. TD-DFT calculations allow for the prediction of vertical excitation energies, which can be correlated with experimental UV-Vis absorption data, aiding in the assignment of electronic transitions within the molecule nih.gov. These theoretical frameworks provide a robust basis for understanding the electronic distribution, energy levels, and optical properties of dibenzocrysene systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of understanding a molecule's reactivity and electronic behavior.

HOMO-LUMO Energy Gap Characterization

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap in polymeric systems), is a critical parameter that dictates a material's optical and electronic properties, including its light absorption capabilities and charge transport characteristics. Studies on polymers derived from dibenzo[b,def]chrysene have reported band gap values ranging from 1.61 eV to 1.86 eV rsc.orgscispace.com. For twisted dibenzo[g,p]chrysene (B91316) derivatives, it has been observed that increased molecular torsion can lead to a smaller HOMO-LUMO gap beilstein-journals.org. Similarly, spiro-fusion in dibenzo[g,p]chrysene systems has been shown to result in a narrowed molecular energy gap compared to simpler fused systems rsc.org. While direct HOMO-LUMO gap values for Dibenzo[b,k]chrysene (B1632882) itself are not explicitly detailed in the provided snippets, these findings on related isomers highlight how structural modifications significantly influence this fundamental electronic parameter.

Spatial Distribution and Localization of FMOs

The spatial distribution and localization of HOMO and LUMO orbitals provide insights into where electron density is concentrated within the molecule, influencing intermolecular interactions and charge transport pathways. In polymer systems incorporating dibenzo[b,def]chrysene units, the HOMO orbital is often found to be localized primarily on the dibenzocrysene moiety, particularly when coupled with electron-deficient units. However, in some cases, such as in polymer P2, the HOMO can be delocalized across the entire molecular dimer rsc.orgscispace.com. The LUMO, conversely, is typically localized on the electron-withdrawing components of the molecule rsc.org. For spiro-fused dibenzo[g,p]chrysene derivatives, calculations indicate that HOMO and LUMO electron densities are generally dispersed throughout the dibenzocrysene unit, though specific substituents can alter this distribution rsc.org. Studies on twisted dibenzo[g,p]chrysene derivatives suggest that while twisting has a modest effect on the HOMO and LUMO energy levels, conformational changes induced by substituents can lead to more significant alterations in their spatial distribution and energy beilstein-journals.orgbeilstein-journals.org.

Aromaticity Assessment and Indices

Aromaticity, a measure of the enhanced stability of cyclic, conjugated molecules, is a fundamental concept in organic chemistry. Various indices are employed to quantify this property, including the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

Impact of Molecular Topology and Strain on Aromaticity

The specific arrangement of fused rings in PAHs, their molecular topology, can influence their aromatic character. Studies on dibenzo[g,p]chrysene derivatives have explored how structural features like twisting affect electronic properties, which are intrinsically linked to aromaticity beilstein-journals.org. Research on iso-dibenzo[g,p]chrysene fused systems has demonstrated that coordination with metal ions can induce global aromaticity and stabilize specific electronic configurations nih.gov. This compound itself has been assigned an aromaticity index of 0.661 in one study, though the specific method used for this calculation was not detailed kg.ac.rs. Related studies on other PAHs utilize HOMA and NICS to assess aromaticity, noting correlations between these indices and other electronic properties rsc.org.

Aromaticity in Charged States (e.g., radical cations, dianions)

The aromatic character of molecules can change significantly upon ionization. For dibenzo[b,def]chrysene, experimental and theoretical studies have shown the formation of both radical cations and anions. The vibrational and electronic absorption spectra of these ions differ markedly from the neutral species, suggesting alterations in their electronic structure and aromaticity nih.gov. In metal complexes of dibenzo[g,p]chrysene derivatives, the incorporation of metal ions has been shown to induce or stabilize global aromaticity in the macrocyclic framework, even in charged states like bis-Pd(IV) complexes nih.gov. These findings indicate that the aromaticity of dibenzocrysene systems is not static and can be modulated by changes in electronic charge.

Data Tables

Charge Delocalization and Partitioning Phenomena

Understanding how electron density is distributed and partitioned within a molecule is fundamental to predicting its chemical reactivity and physical properties. For this compound, studies have explored aspects of charge distribution, particularly in its ionic states or when incorporated into larger systems.

While specific studies detailing charge partitioning phenomena for this compound itself are not extensively detailed in the provided search results, related dibenzocrysenes offer insights. For instance, studies on dibenzo[b,g]chrysene dianions have revealed a partitioning of charge, with the majority residing on the 'anthracene' moiety, a phenomenon confirmed by MNDO calculations rsc.org. This suggests that the specific arrangement of fused rings in dibenzocrysene derivatives can lead to non-uniform charge distribution. Natural Bond Orbital (NBO) analysis, a common quantum chemical method, has been used to examine charge distribution in related PAH systems, indicating variations in electron density across the molecular framework bohrium.com. Such analyses are vital for understanding how electron density influences molecular interactions and properties.

Computational Prediction of Conformational Preferences and Torsion Angles

This compound, in its basic form, is a planar molecule nist.govnist.govnist.gov. However, many studies focus on substituted or modified dibenzocrysene derivatives, where conformational preferences become significant beilstein-journals.orgrsc.orgacs.orgresearchgate.netbiorxiv.org. Computational methods, such as Density Functional Theory (DFT), are extensively used to predict the most stable molecular geometries and analyze the flexibility of these systems beilstein-journals.orgrsc.orgacs.orgresearchgate.netrsc.orgnih.govpsu.educhemrxiv.org.

For dibenzocrysene derivatives, the introduction of substituents or the inherent helical structure of some isomers can lead to non-planar conformations and specific torsion angles beilstein-journals.orgrsc.org. For example, studies on twisted dibenzo[g,p]chrysene derivatives have investigated the effects of substituents and the torsion of the naphthalene (B1677914) moiety on molecular properties beilstein-journals.org. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to optimize geometries and analyze potential energy surfaces related to dihedral angles beilstein-journals.orgrsc.orgrsc.org. These calculations can reveal preferred conformations and the influence of steric or electronic factors on the molecule's three-dimensional structure beilstein-journals.orgresearchgate.net.

While specific torsion angle values for this compound itself are not explicitly provided in the search results, the general methodology for predicting conformational preferences and torsion angles in related PAHs involves optimizing molecular structures and analyzing the resulting dihedral angles beilstein-journals.orgrsc.orgresearchgate.netrsc.orgnih.govchemrxiv.org. These studies highlight that even subtle structural variations can lead to distinct conformational landscapes, which are critical for understanding material properties.

Advanced Spectroscopic and Structural Elucidation of Dibenzo B,k Chrysene Architectures

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. For complex PAH systems, it provides unparalleled insight into molecular conformation, bond lengths, bond angles, and the nature of crystal packing.

While a specific, publicly available crystal structure for the parent Dibenzo[b,k]chrysene (B1632882) is not readily found in the surveyed literature, extensive studies on the closely related Dibenzo[g,p]chrysene (B91316) (DBC) isomer offer significant insights into the geometric attributes of this class of molecules. Dibenzochrysenes are not planar molecules; they possess a twisted topology due to steric hindrance between the overlapping benzene (B151609) rings. rsc.orgrsc.orgnih.govbeilstein-journals.org This twist is a defining characteristic of their three-dimensional geometry.

In various substituted Dibenzo[g,p]chrysene derivatives, X-ray crystallographic analysis has quantified this distortion, revealing torsion angles ranging from approximately 32° to over 57°. nih.govbeilstein-journals.org These angles are influenced by the nature and position of substituent groups on the aromatic framework. nih.gov The inherent non-planarity gives rise to a chiral structure, and these molecules often crystallize as racemates.

Table 1: Representative Torsion Angles in Dibenzo[g,p]chrysene (DBC) Derivatives This table presents data for the closely related Dibenzo[g,p]chrysene isomer to illustrate typical geometric parameters.

Compound Derivative Torsion Angle [°] Reference
DBC-Si 31.8 nih.gov
DBC-H 39.0 nih.gov

The arrangement of molecules within a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular interactions. For dibenzochrysenes, these interactions are primarily non-covalent. Analysis of Dibenzo[g,p]chrysene derivatives reveals that these twisted molecules often adopt brickwork packing structures in the solid state. nih.gov This arrangement is crucial for properties such as charge transport in organic electronic materials.

Hirshfeld surface analysis is a powerful computational method used to explore and quantify intermolecular interactions within a crystal. rsc.org The technique partitions the crystal space into regions, defining a surface where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. crystalexplorer.net By mapping properties like the normalized contact distance (dnorm) onto this surface, one can visualize close intermolecular contacts, which appear as red spots. mdpi.com

H···H contacts: These are typically the most abundant, representing van der Waals interactions between hydrogen atoms on neighboring molecules.

C···H contacts: These interactions are also significant and are characteristic of C-H···π stacking forces.

C···C contacts: These indicate π-π stacking interactions between the aromatic rings of adjacent molecules, often visible as flat green regions on the curvedness map and as characteristic "wings" in the fingerprint plot.

Table 2: Hypothetical Hirshfeld Surface Contact Contributions for this compound This table represents expected values for a typical non-functionalized, large PAH.

Contact Type Description Expected Contribution (%)
H···H van der Waals forces ~45 - 55%
C···H / H···C C-H···π interactions ~30 - 40%

Vibrational Spectroscopy for Structural Probing

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) techniques, probes the energy of molecular vibrations (stretching, bending, and twisting) of chemical bonds. These techniques are complementary and provide a detailed fingerprint of a molecule's structure and functional groups. nih.gov

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on vibrational modes that modulate the polarizability of the molecule. nih.gov For PAHs, Raman spectra offer a wealth of structural information. researchgate.net Although a specific, detailed Raman analysis for this compound is not available in the searched literature, the spectra of PAHs are well-characterized and can be divided into distinct regions. researchgate.net

The expected Raman spectrum for this compound would feature:

High-Frequency Region (3000–3200 cm⁻¹): This region is dominated by aromatic C-H stretching vibrations.

Mid-Frequency Region (1000–1700 cm⁻¹): This area contains characteristic aromatic C-C stretching vibrations.

The analysis of these modes, often aided by Density Functional Theory (DFT) calculations, allows for a detailed assignment of the vibrational spectrum to specific atomic motions. csic.es

Table 3: General Raman Vibrational Modes for Polycyclic Aromatic Hydrocarbons

Frequency Range (cm⁻¹) Vibrational Mode Assignment
3000 - 3200 Aromatic C-H Stretching (νC-H)
1000 - 1700 Aromatic C-C Stretching (νC-C)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrational modes that cause a change in the molecular dipole moment. nih.gov It is particularly useful for identifying functional groups. For a hydrocarbon like this compound, which lacks traditional functional groups, the spectrum is composed of absorptions from its carbon-hydrogen and carbon-carbon bonds. nih.gov

While the National Institute of Standards and Technology (NIST) lists the availability of an IR spectrum for this compound, detailed assignments are often inferred from studies on related PAHs like chrysene (B1668918) and other isomers. nist.govnist.govresearchgate.net The IR spectrum of this compound is expected to show:

Aromatic C-H Stretching: Strong, sharp bands appearing above 3000 cm⁻¹. Studies on similar PAHs show these can be complex due to the different local environments of the hydrogen atoms (e.g., "bay" vs. "non-bay" regions). researchgate.net

Aromatic C=C Stretching: A series of absorptions in the 1400–1650 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations result in strong absorptions in the 650–900 cm⁻¹ range, the exact positions of which are diagnostic of the substitution pattern of the aromatic rings. In-plane bends occur between 1000 and 1300 cm⁻¹.

The analysis of Dibenzo[b,def]chrysene has shown that the IR band intensity distribution can differ markedly between the neutral molecule and its corresponding ions. nih.gov

Table 4: Characteristic Infrared Absorption Frequencies for Aromatic Hydrocarbons

Frequency Range (cm⁻¹) Functional Group & Vibration Type
3100 - 3000 Aromatic C-H Stretch
1650 - 1400 Aromatic C=C Ring Stretching
1300 - 1000 Aromatic C-H In-Plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex polycyclic aromatic hydrocarbons like dibenzochrysenes.

Advanced 2D NMR Techniques for Complex Structures

For molecules such as dibenzochrysene derivatives, which present a large number of protons and carbons in similar chemical environments, one-dimensional NMR spectra are often insufficient due to significant signal overlap. huji.ac.il Advanced two-dimensional (2D) NMR techniques are essential for complete structural assignment. huji.ac.il

A study on 12,14-di-t-butylbenzo[g]chrysene illustrates this effectively. The aromatic region of the 1H-NMR spectrum is complex, showing multiple overlapping signals. huji.ac.il Using 2D NMR methods, specific connectivities can be established:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings through-bond, typically over two to three bonds. This allows for the mapping of adjacent protons within the aromatic rings. huji.ac.il

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity. This is particularly useful for identifying protons on different parts of the molecular framework that are spatially near due to the molecule's twisted topology. For instance, NOESY can confirm the assignment of substituent groups by showing correlations to nearby protons on the aromatic core. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, simplifying the assignment of the complex 13C-NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This technique is crucial for assigning quaternary (non-protonated) carbons and for piecing together the entire carbon skeleton of the molecule.

By combining these techniques, a full and unambiguous assignment of every proton and carbon signal in a complex dibenzochrysene derivative can be achieved, which is impossible from 1D spectra alone. huji.ac.il

Chemical Shift Perturbations due to Electronic Effects

The chemical shifts of NMR signals are highly sensitive to the local electronic environment. In dibenzochrysene architectures, chemical shift perturbations are often observed due to the electronic effects of substituents. These effects are generally categorized as either inductive effects (through-bond polarization) or mesomeric (resonance) effects (pi-system delocalization).

In studies of substituted dibenzo[g,p]chrysene (DBC), it was found that the electronic influence of a substituent can be modulated by the molecule's twisted structure. beilstein-journals.orgnih.gov For example, a methoxy (B1213986) (MeO) group, which is typically an electron-donating group via the mesomeric effect, can have its influence altered by steric hindrance. beilstein-journals.org When bulky groups are present on either side of the MeO group, they can force it to orient perpendicular to the benzene ring. beilstein-journals.orgnih.gov This perpendicular orientation prevents effective orbital overlap with the aromatic pi-system, thereby diminishing its electron-donating mesomeric effect. beilstein-journals.org In such cases, the electron-withdrawing inductive effect of the oxygen atom becomes dominant, leading to a downfield shift (higher ppm) for nearby protons and a net change in the electronic character of the molecule. beilstein-journals.orgnih.gov Molecular aggregation in solution can also lead to changes in chemical shifts, indicating intermolecular interactions that perturb the electronic environment of the nuclei. researchgate.net

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-visible absorption and photoluminescence (emission) techniques, provides direct insight into the electronic transitions within dibenzochrysene molecules. These properties are intrinsically linked to the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Understanding Absorption and Emission Profiles in Relation to Electronic Structure

The electronic absorption spectra of dibenzochrysene derivatives are characterized by multiple bands corresponding to pi-pi* transitions. The position and intensity of these bands are sensitive to the extent of the pi-conjugated system and the nature of any substituents. rsc.org

Research on dibenzo[g,p]chrysene derivatives has shown that the introduction of substituents significantly impacts their optoelectronic properties. nih.govrsc.org

Absorption: Compared to the unsubstituted parent compound (DBC-H), substituted derivatives generally exhibit a red-shift (a shift to longer wavelengths) in their absorption spectra. beilstein-journals.orgbeilstein-journals.org This shift indicates a reduction in the HOMO-LUMO energy gap. The twisting of the naphthalene (B1677914) core within the dibenzochrysene structure can also influence the HOMO and LUMO energy levels, although this effect is often smaller than that of electronic substitution. beilstein-journals.orgnih.gov

Emission: Many dibenzochrysene derivatives are highly fluorescent. nih.gov Following excitation at a wavelength corresponding to an absorption band, the molecule relaxes to the lowest excited singlet state and then returns to the ground state by emitting a photon. This photoluminescence is also red-shifted in substituted derivatives. beilstein-journals.org Strong photoluminescence has been observed for the parent dibenzo[g,p]chrysene (DBC-H) and for silicon-fused derivatives (DBC-Si). beilstein-journals.orgnih.gov

The electronic spectra of dibenzochrysene ions (cations and anions) differ markedly from the neutral species, with absorption bands appearing in the visible and near-infrared regions, which is a direct consequence of the altered electronic configuration and available electronic transitions. nih.gov

Electrochemical Characterization and Redox Behavior

Electrochemical methods are vital for probing the redox behavior of dibenzochrysene architectures, providing quantitative data on their ability to be oxidized (lose electrons) or reduced (gain electrons). This behavior is directly related to the HOMO and LUMO energy levels. rsc.org

Cyclic Voltammetry for Oxidation and Reduction Potentials

Cyclic voltammetry (CV) is the primary technique used to measure the oxidation and reduction potentials of these compounds. beilstein-journals.orgutexas.edu In a typical CV experiment, the potential applied to a working electrode is swept linearly with time, and the resulting current from the redox reactions of the analyte is measured. beilstein-journals.org These experiments are typically calibrated against a known standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple. beilstein-journals.org

Studies on a series of dibenzo[g,p]chrysene (DBC) derivatives have provided detailed insights into their redox behavior:

The parent compound, DBC-H, exhibits a reversible, two-step, two-electron oxidation process. beilstein-journals.org

The introduction of substituents has a profound effect on the oxidation potentials. Surprisingly, even electron-donating groups like methyl (Me) and methylthio (SMe) can lead to higher oxidation potentials compared to the unsubstituted DBC-H. beilstein-journals.orgnih.gov This is attributed to steric effects that force other groups (like methoxy) into conformations where their electron-donating resonance effects are suppressed, allowing their electron-withdrawing inductive effects to dominate. beilstein-journals.orgnih.gov

Electron-withdrawing groups, such as in DBC-Br and DBC-S(O)2Me, predictably increase the oxidation potential, making the molecule harder to oxidize. beilstein-journals.org

The aggregation of molecules in solution can also facilitate both oxidation and reduction by shifting the potentials. researchgate.net

The measured oxidation and reduction potentials from CV can be used to estimate the HOMO and LUMO energy levels of the molecule, providing a crucial link between experimental electrochemistry and the theoretical electronic structure. beilstein-journals.org

Interactive Data Table: Electrochemical Properties of Dibenzo[g,p]chrysene (DBC) Derivatives

The following table summarizes the first and second oxidation potentials for several DBC derivatives, as determined by voltammetry. Potentials are reported in Volts (V) versus the Fc/Fc+ reference couple.

CompoundFirst Oxidation Potential (E_ox1) [V]Second Oxidation Potential (E_ox2) [V]Redox Behavior Notes
DBC-H 0.340.72Reversible, two-step, two-electron process. beilstein-journals.org
DBC-Me 0.51-Irreversible voltammogram observed. beilstein-journals.org
DBC-SMe 0.410.88Reversible two-electron redox process. beilstein-journals.org
DBC-Br 0.791.15First redox is a reversible one-electron process. beilstein-journals.org
DBC-S(O)₂Me 0.98-Reversible one-electron process observed. beilstein-journals.org
DBC-Si 0.430.82Reversible two-electron redox process. beilstein-journals.org
MeO-DBC-1 0.40-Methoxy groups on the outer rings. beilstein-journals.org
MeO-DBC-2 ~0.58-Methoxy groups on the inner core. beilstein-journals.org

Correlation between Redox Potentials and FMO Energies

The electrochemical properties of polycyclic aromatic hydrocarbons (PAHs), such as this compound, are intrinsically linked to the energies of their frontier molecular orbitals (FMOs). This relationship is fundamental to understanding their behavior in electronic applications. The key FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is directly related to the ionization potential and, consequently, to the oxidation potential of the molecule. A higher HOMO energy level implies that an electron is less tightly bound and can be removed more easily, corresponding to a lower oxidation potential. Conversely, the energy of the LUMO is related to the electron affinity and the reduction potential. A lower LUMO energy indicates that the molecule can more readily accept an electron, corresponding to a higher (less negative) reduction potential.

This correlation can be expressed through linear relationships, which are often established empirically for a series of related compounds. The general forms of these equations are:

Eox = a (EHOMO) + b

Ered = c (ELUMO) + d

Here, Eox and Ered are the oxidation and reduction potentials, respectively, while a, b, c, and d are constants determined by plotting the experimental electrochemical data against the calculated FMO energies. Such relationships are invaluable for predicting the electrochemical behavior of new molecules based on computational chemistry.

Research Findings for this compound

However, experimental gas-phase ionization energy data for this compound is available from the National Institute of Standards and Technology (NIST) database. nist.gov The ionization energy (IE) is the energy required to remove an electron from a molecule in the gas phase and provides a direct experimental measure that can be correlated with the HOMO energy. According to Koopmans' theorem, the ionization energy can be approximated by the negative of the orbital energy of the HOMO (IE ≈ -EHOMO).

The experimentally determined ionization energies for this compound are presented below.

Table 1: Experimental Ionization Energy of this compound
ParameterValue (eV)MethodReference
Ionization Energy6.98 ± 0.02Photoelectron Spectroscopy (PE)Schmidt, 1977 nist.gov
Ionization Energy6.97 ± 0.04Photoelectron Spectroscopy (PE)Boschi, Clar, et al., 1974 nist.gov

These values provide a solid experimental benchmark for the energy required for the first oxidation step of this compound. This ionization energy is expected to show a strong linear correlation with its first oxidation potential (Eox) once that value is experimentally determined.

Data for the electron affinity of this compound, which would provide an experimental value related to the LUMO energy and reduction potential, is not available in the NIST database or other reviewed sources. Therefore, a complete experimental determination of the HOMO-LUMO gap from gas-phase ion energetics is not possible at this time.

For related isomers like dibenzo[g,p]chrysene, researchers have successfully used Density Functional Theory (DFT) calculations to determine FMO energies and have shown a clear linear correlation with experimentally measured redox potentials. It is highly probable that this compound follows the same fundamental principles. Future studies involving cyclic voltammetry and computational modeling of this compound would be necessary to establish the precise correlation and determine the empirical constants for this specific architecture.

Reactivity Profiles and Mechanistic Pathways Involving Dibenzo B,k Chrysene

Electrophilic Aromatic Substitution Reactions

Specific experimental studies detailing the electrophilic aromatic substitution (EAS) reactions on Dibenzo[b,k]chrysene (B1632882) are not extensively covered in the available literature. However, the reactivity of PAHs in EAS reactions is determined by the ability of the molecule to stabilize the positive charge in the intermediate arenium ion (sigma complex). kg.ac.rs For complex, non-linear PAHs like this compound, theoretical models are often used to predict the most favorable positions for electrophilic attack. kg.ac.rs The positions that allow for the greatest delocalization of the positive charge without disrupting the aromaticity of adjacent rings are typically the most reactive. In general, for substituted aromatic compounds, activating groups direct incoming electrophiles to ortho or para positions, while deactivating groups direct to the meta position. kg.ac.rs

Oxidation Reactions and Pathways

The oxidation of this compound involves the removal of electrons from its π-system, leading to the formation of charged species. The stability and properties of these oxidized forms are critical for applications in organic electronics. uni-marburg.desci-hub.st

While this compound can be the target product of cyclization reactions, specific examples of it being used as a starting material in further oxidative cyclization processes are not prominent in the reviewed literature. Its synthesis, however, often involves cyclization steps. researchgate.netacs.org

The table below presents calculated properties related to the this compound radical cation.

Table 1: Calculated Properties of this compound and its Radical Cation

Property Value Source
First Adiabatic Ionization Potential 4241.4 cm⁻¹ researchgate.net
Vertical Ionization Potential 3196.4 cm⁻¹ researchgate.net
Integrated Molar Absorptivity (Neutral) 168.1 researchgate.net

Reduction Reactions and Pathways

Reduction of this compound involves the addition of electrons to its π-system. A Quantitative Structure-Electrochemistry Relationship (QSER) study predicted the half-wave reduction potential for this compound, providing insight into its electron-accepting capability. researchgate.net

Table 2: Predicted Half-Wave Reduction Potential for this compound

Compound Predicted E₁/₂ (V) Experimental E₁/₂ (V)

Source: researchgate.net

Detailed experimental or theoretical characterization of the dianion of this compound is not available in the reviewed scientific literature. The formation of such species would involve the addition of a second electron, and its electronic properties would be dictated by the distribution of the two negative charges across the polycyclic framework. Studies on related PAHs show that reduction to a dianion significantly alters the bonding structure and aromatic character of the molecule.

Cyclization Reactions and Skeletal Rearrangements

The synthesis of the this compound core often relies on cyclization and rearrangement reactions. Efficient syntheses of this compound and its parent compound, chrysene (B1668918), have been developed, featuring key cyclization steps. researchgate.netacs.org Other methods reported for the synthesis of the general class of dibenzochrysenes include rearrangement reactions. ethernet.edu.et

A specific example involves the synthesis of a nitrogen-containing analogue, 4,5,12,13-Tetraaza-dibenzo[b,k]chrysene. This compound is formed through a cyclization reaction of 2-(naphtho[1,2-b] researchgate.netdergipark.org.trnaphthyridin-4-ylamino)nicotinaldehyde in acetic acid with a catalytic amount of sulfuric acid. researchgate.net When the reaction is conducted for 24 hours at 100°C, the target tetraaza-dibenzo[b,k]chrysene is obtained in high yield, demonstrating the formation of the core ring system via intramolecular cyclization. researchgate.net

Intramolecular Carbon-Carbon Bond Formation

The synthesis of the this compound core, like many other complex PAHs, often relies on intramolecular carbon-carbon bond formation reactions. These reactions are designed to construct the fused aromatic ring system from simpler precursors. Two prominent methods for such cyclizations are the Mallory reaction and the Scholl reaction.

The Mallory reaction is a photochemical method that involves the oxidative cyclization of stilbene-type precursors. researchgate.net In the context of this compound synthesis, a precursor containing two naphthalene (B1677914) rings connected by an ethylene (B1197577) bridge, appropriately substituted, could undergo photocyclization. The mechanism proceeds through a photoinduced 6π-electrocyclization to form a dihydrophenanthrene-like intermediate, which is then oxidized to the fully aromatic chrysene system. researchgate.net The choice of solvent and oxidizing agent, often iodine in the presence of air, is critical for the efficiency of the reaction.

The Scholl reaction is another powerful tool for the synthesis of PAHs, involving an acid-catalyzed intramolecular aryl-aryl coupling. This reaction typically employs a strong Lewis acid, such as aluminum chloride (AlCl₃), or a Brønsted acid in the presence of an oxidant. The mechanism is thought to proceed via the formation of an arenium ion, which then attacks another aromatic ring within the same molecule, leading to cyclization and subsequent aromatization through proton loss and oxidation. While a direct application to this compound is not extensively documented in readily available literature, the synthesis of the related Dibenzo[g,p]chrysene (B91316) often involves a metal-free dimerization of fluorenones followed by a carbocation-driven 1,2-shift, which shares mechanistic similarities with the Scholl reaction. researchmap.jp

Steric Effects on Reaction Pathways

The intricate, non-planar structure of this compound and its precursors can lead to significant steric hindrance, which plays a critical role in directing the course of chemical reactions. Steric effects can influence the regioselectivity of a reaction, favoring the formation of one isomer over another, or in some cases, lead to unexpected reaction products.

For instance, in the synthesis of substituted chrysenes via the Mallory reaction, steric hindrance can prevent the formation of certain isomers. If a substituent is located in a position that would lead to significant steric strain in the cyclized product, the reaction may be disfavored or may proceed through an alternative pathway.

The Scholl reaction is also highly susceptible to steric effects. In the synthesis of a tetraarylbenzo[k]tetraphene, a compound with a similar bay region to this compound, unexpected five-membered rings were formed alongside a highly selective 1,2-aryl shift. This outcome was attributed to steric strain in the expected six-membered ring product, making the formation of the five-membered ring kinetically favorable. This highlights how steric hindrance can dramatically alter reaction pathways in the synthesis of complex PAHs.

Functionalization Reactions (e.g., Halogenation, Hydroxylation)

The functionalization of the this compound core introduces new chemical properties and allows for the synthesis of a wide range of derivatives. Halogenation and hydroxylation are two of the most fundamental functionalization reactions.

Halogenation of PAHs typically proceeds through an electrophilic aromatic substitution mechanism. In the case of the related Dibenzo[g,p]chrysene, a regioselective tetra-bromination has been achieved using bromine (Br₂) in dichloromethane (B109758) (CH₂Cl₂) as the solvent. researchmap.jprawdatalibrary.net This reaction demonstrates that direct halogenation of the dibenzochrysene core is feasible and can be highly selective. The positions of substitution are dictated by the electronic properties of the aromatic rings, with the most electron-rich positions being the most reactive towards electrophiles.

Hydroxylation of this compound can be achieved through chemical synthesis or enzymatic processes. A synthetic route to hydroxylated dibenzochrysenes involves a lithium-bromine exchange on a brominated precursor, followed by oxidation. researchmap.jprawdatalibrary.net This method allows for the regioselective introduction of hydroxyl groups.

Enzymatic hydroxylation, particularly by cytochrome P450 monooxygenases, is a key metabolic pathway for PAHs in biological systems. These enzymes can introduce hydroxyl groups at various positions on the aromatic rings, often leading to the formation of phenols and dihydrodiols. For example, the metabolism of the closely related dibenzo[c,mno]chrysene by rat liver S9 fraction has been shown to produce a number of dihydrodiol and phenolic metabolites. nih.gov

Data Tables

Table 1: Reaction Conditions for the Functionalization of Dibenzochrysene Derivatives

Reaction TypeReagents and ConditionsProductReference(s)
BrominationBr₂ (16 equiv.), CH₂Cl₂2,7,10,15-tetrabromo-Dibenzo[g,p]chrysene researchmap.jprawdatalibrary.net
Hydroxylation1. n-BuLi 2. B(Oi-Pr)₃ 3. H₂O₂Tetra-hydroxyl Dibenzo[g,p]chrysene derivative researchmap.jprawdatalibrary.net
Dimerization/CyclizationP(OEt)₃, 120 °CDibenzo[g,p]chrysene derivative researchmap.jp

Table 2: Photochemical Synthesis of Chrysenol Precursors

PrecursorProductYieldReference(s)
1-[2-(2-methoxyphenyl)-vinyl]-naphthalene1-Methoxychrysene- researchgate.net
1-[2-(3-methoxyphenyl)-vinyl]-naphthalene3-Methoxychrysene42% researchgate.net

Derivative Chemistry and Functionalization of Dibenzo B,k Chrysene

Design Principles for Modulating Electronic and Structural Characteristics through Derivatization

The strategic introduction of substituents onto the dibenzocrysene framework is a powerful method for modulating its electronic and structural properties beilstein-journals.orgbeilstein-journals.orgacs.orguclouvain.be. By attaching electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), researchers can fine-tune parameters such as frontier molecular orbital (FMO) energy levels (HOMO and LUMO), oxidation potentials, and absorption/emission spectra beilstein-journals.orgbeilstein-journals.orgacs.orguclouvain.beyoutube.comulethbridge.ca. The position and nature of these substituents are critical; for instance, methoxy (B1213986) (MeO) groups, when introduced at specific positions (e.g., meta vs. para), can alter the energetic ordering of HOMO and HOMO-1 orbitals, leading to distinct cation radical structures and redox/optical properties acs.org.

Synthesis of Substituted Dibenzochrysenes

The synthesis of substituted dibenzocrysenes involves a range of regioselective strategies aimed at precisely placing functional groups or creating novel structural motifs.

Regioselective Introduction of Electron-Donating and Electron-Withdrawing Groups

Achieving regioselective functionalization is paramount for controlling the properties of dibenzocrysene derivatives. Several approaches have been developed:

Halogenation and Subsequent Functionalization: Regioselective direct tetra-bromination of dibenzo[g,p]chrysene (B91316) (DBC) has been successfully performed, yielding tetrabromo-DBC derivatives researchgate.netresearchgate.net. The bromine atoms serve as versatile handles for subsequent transformations, such as lithium-bromine exchange followed by reaction with various electrophiles to introduce diverse substituents like methyl (Me), methylthio (SMe), methylsulfonyl (SO2Me), or silicon-containing groups researchgate.net. This approach allows for a diversity-oriented synthesis of substituted DBCs researchgate.netresearchgate.net.

Site-Selective Hydroxylation and Alkoxylation: Site-selective synthesis strategies have enabled the controlled introduction of hydroxyl groups at specific para and meta regions of the DBC core rsc.org. Furthermore, in dibenzo[b,def]chrysene derivatives, ketone groups have been reduced and alkylated to form alkoxy groups, which can introduce solubilizing branched alkyl chains scispace.comresearchgate.net.

General Principles of Electrophilic Aromatic Substitution: The regiochemical outcome of electrophilic aromatic substitution (SEAr) on aromatic systems is governed by the electronic nature of existing substituents. Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct to the meta position youtube.comulethbridge.casaskoer.ca. These fundamental principles guide the design of synthetic routes for introducing EDGs and EWGs onto the dibenzocrysene scaffold.

Sp³-Bridged and Spiro-Fused Dibenzochrysene Derivatives

Beyond simple substituent introduction, dibenzocrysenes can be modified to incorporate sp³-hybridized carbon atoms, leading to non-planar structures with altered properties:

Spiro-Fused Derivatives: Annulative π-extension (APEX) reactions have been employed to synthesize spiro-fused dibenzo[g,p]chrysene derivatives (SFCs) by combining spirophenanthrenes or phenanthrenones with DBC precursors researchgate.netrsc.org. These spiro-DBCs possess a distinct three-dimensional cross-configuration, contributing to enhanced thermal stability and potentially unique optoelectronic properties rsc.org.

Impact of Substituents on Molecular Conformation and Torsion

The presence and nature of substituents profoundly influence the molecular conformation and torsion angles within dibenzocrysene derivatives. The inherent non-planarity of the dibenzocrysene core, caused by steric repulsions between peri-hydrogens, is further amplified or modified by attached groups beilstein-journals.orgresearchgate.netresearchgate.net.

Torsion Angles and Steric Effects: Substituents, particularly bulky ones or those positioned in close proximity, can induce significant steric hindrance. For example, substituents on both sides of a methoxy group can force it into a near-perpendicular orientation relative to the aromatic ring, disrupting electronic conjugation beilstein-journals.orgbeilstein-journals.orgresearchgate.net. Crystallographic analyses have revealed a range of torsion angles in substituted DBCs, from as low as 31.8° in silicon-bridged derivatives to as high as 57.4° in sulfonyl-substituted analogues researchgate.net. This flexibility in the fused ring system allows for a tunable range of molecular distortions researchgate.net.

Oligomers and Polymers Incorporating Dibenzo[b,k]chrysene (B1632882) Units

Dibenzochrysene units can be integrated into larger molecular architectures, such as oligomers and polymers, to create advanced functional materials.

Conjugated Polymers: Dibenzo[b,def]chrysene derivatives have served as building blocks for conjugated polymers. For example, functionalized dibenzo[b,def]chrysene units have been polymerized with electron-accepting moieties like isoindigo, diketopyrrolopyrrole (DPP), and dithienyl-benzothiadiazole (TBT) to form donor-acceptor polymers scispace.comresearchgate.net. These polymers exhibit tunable band gaps (e.g., 1.61–1.86 eV) and have been explored for applications in organic field-effect transistors (OFETs) and organic solar cells (OSCs) scispace.comresearchgate.net.

Oligomer Synthesis: Sophisticated synthetic methodologies, such as iterative Suzuki-Miyaura coupling combined with boronate-tag strategies, allow for the precise synthesis of sequence-controlled conjugated oligomers nih.gov. While specific examples for dibenzocrysenes are emerging, these methods enable the construction of well-defined oligomeric structures with controlled regiochemistry and length, offering a pathway to materials with emergent properties between discrete molecules and high molecular weight polymers nih.govlongdom.org.

π-Extended Systems: Research has focused on synthesizing π-extended dibenzo[g,p]chrysene systems with various substituents to systematically study the effects of extended aromaticity and functionalization on optoelectronic properties researchgate.netrsc.org. These efforts aim to develop materials with improved solubility and rigidity, often achieved through the incorporation of sp³-hybridized carbon bridges rsc.orgscispace.com.

Data Tables

Table 1: Impact of Substituents and Torsion on Electronic Properties of Dibenzo[g,p]chrysene Derivatives

Compound NameSubstituent(s)PositionEox1 [V]Torsion Angle [°]HOMO [eV]LUMO [eV]Notes
DBC-HNone-0.3436.9-4.64-0.87Parent compound beilstein-journals.orgresearchgate.net
DBC-MeMethylZ0.5155.4-4.81-0.99Inductive effect dominant beilstein-journals.orgresearchgate.net
DBC-SMeMethylthioZ0.5557.4-4.77-0.95Higher oxidation potential researchgate.net
DBC-SO2MeMethylsulfonylZ0.6257.4-4.93-1.07Highest oxidation potential researchgate.net
DBC-SiSilicon-bridgedBay-31.8--Smallest torsion angle researchgate.net
DBC-H(56°)-1MethoxyZ-56.5-4.44-0.83MeO group perpendicular (98.3°) beilstein-journals.org
DBC-H(56°)-2MethoxyZ-56.5-4.84-0.88MeO group parallel (179.8°) beilstein-journals.org

Note: Data are compiled from References beilstein-journals.orgresearchgate.net. Eox1 values are first oxidation potentials. HOMO and LUMO values are theoretical estimates.

Table 2: Synthesis Strategies for Substituted Dibenzochrysene Derivatives

Derivative TypeKey Functionalization Strategy/MethodTarget Groups/PositionsTypical YieldReferences
Halogenated DBCRegioselective direct brominationTetra-bromo at 2,7,10,15 positionsHigh researchgate.netresearchgate.net
Alkoxy-DBCReduction and alkylation of ketone groupsAlkoxy at 7, 14 positions (on dibenzo[b,def]chrysene)Not specified scispace.comresearchgate.net
Substituted DBCsLi-Br exchange followed by substitutionVarious (Me, SMe, SO2Me, Si) at Z positionNot specified researchgate.net
Hydroxylated DBCSite-selective hydroxylationHydroxyl groups at para/meta regionsNot specified rsc.org
Spiro-fused DBCsAnnulative π-extension (APEX) of spirophenanthrenes/phenanthrenonesSpiro-fused structuresHigh researchgate.netrsc.org
sp³-Bridged DBCsNot specified (e.g., silicon bridging via Li-Br exchange and silylation)sp³ carbons bridging bay regionsNot specified researchgate.net
Carbon-bridged DBCsNot specifiedsp³ carbons bridging regionsNot specified rsc.orgscispace.com

Table 3: Structural Features and Torsion Angles in Dibenzocrysene Derivatives

Derivative TypeStructural FeatureKey Synthetic MethodTorsion Angle Range [°]Properties/NotesReferences
Spiro-DBCsSpiro-fusionAnnulative π-extension (APEX)Not explicitly stated3D cross-configuration, enhanced thermal stability, good solubility researchgate.netrsc.org
Silicon-bridged DBCsp³-bridged (Si)Li-Br exchange, silylation31.8 (smallest observed)Improved solubility, rigidified structure researchgate.net
Sulfonyl-substituted DBCSubstituent-induced torsionLi-Br exchange, sulfonation57.4 (largest observed)High oxidation potential researchgate.net
Carbon-bridged DBCsp³-bridged (C)Not specifiedNot specifiedImproved solubility, rigidified structure rsc.orgscispace.com

Compound List:

this compound

Dibenzo[g,p]chrysene (DBC)

DBC-H

DBC-Me

DBC-SMe

DBC-SO2Me

DBC-Si

DBC-H(56°)-1

DBC-H(56°)-2

Dibenzo[b,def]chrysene

Isoindigo

Diketopyrrolopyrrole (DPP)

Dithienyl-benzothiadiazole (TBT)

Spirophenanthrenes

Phenanthrenones

Spiro-fused dibenzo[g,p]chrysenes (SFCs)

Supramolecular Organization and Crystal Engineering of Dibenzo B,k Chrysene Architectures

Molecular Recognition and Intermolecular Interactions in Dibenzo[b,k]chrysene (B1632882) Assemblies

Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundational principle driving the self-assembly of this compound and its derivatives. The electronic structure and properties of the final assembly are highly dependent on the interplay of these intermolecular forces, which include π-π stacking, hydrogen bonding, and other van der Waals interactions bohrium.com.

As large, planar aromatic systems, this compound molecules exhibit significant π-π stacking interactions, which are crucial in determining their solid-state structures arxiv.org. These interactions arise from the cumulative effects of electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. The geometry of this stacking can vary, with common motifs including sandwich (cofacial) and slipped-parallel arrangements arxiv.org.

In many crystalline PAHs, a slipped-parallel or herringbone packing is often favored over a direct face-to-face arrangement to minimize steric hindrance and optimize attractive forces mdpi.com. The interlayer distance in such stacked assemblies is a critical parameter; for instance, in covalent organic frameworks (COFs) incorporating dibenzo[g,p]chrysene (B91316) nodes, π-stacking distances can be engineered to be as close as 3.6 Å, facilitating strong electronic coupling between layers rsc.orgchemrxiv.org. The strength and geometry of these π-π interactions are sensitive to the introduction of substituents on the chrysene (B1668918) core, which can modulate the electronic distribution and steric profile of the molecule scirp.org.

While π-π stacking is a dominant force, other weaker, non-covalent interactions play a vital and often directive role in the crystal engineering of dibenzochrysene derivatives. These interactions, though individually less energetic, collectively contribute to the stability and specificity of the final supramolecular structure bohrium.comnih.gov.

Hydrogen bonding, although not intrinsic to the parent this compound hydrocarbon, becomes a powerful tool for directed assembly when suitable functional groups are introduced. The introduction of substituents capable of hydrogen bonding can dictate the packing motif, sometimes overriding the tendencies of π-stacking alone mdpi.comrsc.org.

Other significant non-covalent forces include:

C-H···π interactions: These involve the interaction of a hydrogen atom attached to a carbon with the π-electron cloud of a nearby aromatic ring. These interactions are frequently observed in the crystal packing of dibenzochrysene derivatives, helping to stabilize the three-dimensional network rsc.org.

Interaction TypeDescriptionSignificance in Dibenzochrysene Assemblies
π-π StackingAttractive, non-covalent interactions between aromatic rings.Primary driving force for assembly; dictates interlayer spacing and electronic overlap. rsc.orgchemrxiv.org
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom (e.g., O, N, F).Provides directional control in substituted derivatives, leading to specific packing motifs. mdpi.com
C-H···π InteractionsInteraction between a C-H bond and a π-system.Contributes to the stability of 3D crystal packing. rsc.org
Halogen Interactions (e.g., F···F, C-H···F)Interactions involving halogen substituents.Can link molecules and layers, influencing the overall crystal architecture. mdpi.com

Crystal Packing Architectures of this compound Derivatives

The shape of a molecule and the nature and position of its substituents profoundly impact its crystal packing rsc.org. For dibenzochrysene systems, even subtle changes can lead to dramatically different solid-state arrangements.

For example, studies on s-shaped fluorinated dibenzo[c,l]chrysene derivatives have shown that differences in molecular strain, induced by substituents, can dictate the packing motif. One derivative may adopt a planar, layer-like structure, while a closely related, more strained molecule assembles into a herringbone-like crystal packing system mdpi.com. Similarly, research on π-extended dibenzo[g,p]chrysenes has demonstrated that positional isomerism (meta vs. para) of substituents leads to distinct packing structures in the solid state rsc.org.

Substituents affect packing by:

Altering Molecular Shape: Introducing bulky groups can create steric hindrance that prevents planar stacking, leading to twisted or herringbone structures mdpi.com. The intrinsic twist in some dibenzochrysene isomers can also be modified by substituents, with torsion angles varying significantly depending on the functional groups present nih.gov.

Modifying Intermolecular Forces: Electron-withdrawing or -donating groups alter the molecule's electrostatic potential, influencing π-π stacking and creating opportunities for other interactions like hydrogen bonding or halogen bonding mdpi.com.

Influencing FactorEffect on Crystal PackingExample System
Molecular StrainCan switch packing from planar to herringbone. mdpi.comFluorinated dibenzo[c,l]chrysene derivatives
Positional IsomerismDifferent isomers (e.g., meta vs. para) can lead to entirely different packing arrangements. rsc.orgπ-extended dibenzo[g,p]chrysenes
Substituent Type (e.g., H vs. F)Introduces new intermolecular interactions (e.g., hydrogen bonding) that can dominate the packing. mdpi.comSubstituted 4′-phenyl-2,2′:6′,2″-terpyridines
Substituent SizeBulky groups can enforce non-planar arrangements due to steric hindrance. mdpi.comDibenzochrysene derivatives with large side groups

A fascinating outcome of crystal engineering with dibenzochrysene derivatives is the creation of materials with permanent porosity. This is typically achieved when the molecular shape and intermolecular interactions prevent efficient, close packing, leaving voids or channels within the crystal lattice.

A notable example is found in a series of π-extended dibenzo[g,p]chrysenes. While several substituted derivatives pack in a dense manner, the unsubstituted para isomer was found to form a permanent three-dimensional porous structure in the solid state rsc.org. Such crystalline porous materials are of great interest for applications in gas storage, separation, and catalysis. The dibenzochrysene unit has also been successfully employed as a rigid building block, or "node," in the construction of highly crystalline and porous 2D covalent organic frameworks (COFs), demonstrating its utility in creating robust, porous architectures rsc.orgchemrxiv.org.

Self-Assembly Principles and Directed Assembly of this compound Units

Self-assembly is the spontaneous organization of individual components into ordered structures, a process governed by the minimization of free energy through the formation of stable, non-covalent bonds nih.govresearchgate.net. For this compound, the primary structure of the molecule—its core shape and peripheral functional groups—encodes the information necessary for its assembly into a specific supramolecular architecture.

By carefully selecting and placing functional groups, chemists can program this compound units to assemble into desired architectures—from simple cofacial dimers to complex, porous 3D networks—paving the way for the development of advanced organic materials with precisely controlled solid-state structures and functions.

Future Directions and Emerging Research Avenues in Dibenzo B,k Chrysene Chemistry

Development of Novel and Efficient Synthetic Methodologies

The synthesis of dibenzocrysene derivatives, including Dibenzo[b,k]chrysene (B1632882), remains an area of active development, driven by the need for more efficient, selective, and scalable methodologies. Current research is exploring a range of approaches to access these complex structures and their functionalized analogues.

Historically, synthetic routes have involved multi-step processes, often relying on classical organic reactions. More recent efforts have focused on developing novel strategies, such as:

Domino and Tandem Reactions: Methods employing domino Friedel-Crafts-type cyclization and 1,2-aryl migration tandem processes have been reported for synthesizing dibenzo[g,p]chrysene (B91316) derivatives, offering a more streamlined approach researchgate.net.

Palladium-Catalyzed Couplings: Versatile methods utilizing regio- and stereoselective stannyllithiation followed by palladium-catalyzed cross-coupling reactions have been developed to synthesize a variety of dibenzo[g,p]chrysene derivatives with diverse functional groups researchgate.net. Suzuki-Miyaura coupling has also been employed in the synthesis of dibenzocrysene frameworks researchgate.netrsc.org.

Photochemical and Mechanochemical Approaches: Exploratory research has investigated photochemical techniques, including photocyclization, for constructing dibenzocrysene scaffolds unh.edumdpi.com. Mechanochemistry is also being explored as a potential method for PAH synthesis unh.edu.

Functionalization of Precursors: Strategies involving the functionalization of readily accessible precursors, such as the use of vat dyes like 2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione as building blocks for conjugated polymers, highlight pathways for incorporating dibenzocrysene units into larger systems rsc.org.

Future research will likely focus on improving yields, reducing reaction steps, enhancing atom economy, and developing greener synthetic protocols to make this compound and its derivatives more accessible for advanced applications.

Exploration of Advanced Electronic Structure and Aromaticity Concepts

Understanding the nuanced electronic structure and aromaticity of this compound is crucial for predicting and tailoring its optoelectronic properties. Advanced computational methods, such as Density Functional Theory (DFT), are instrumental in this exploration.

Key areas of investigation include:

Frontier Molecular Orbitals (HOMO/LUMO): DFT calculations are employed to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of dibenzocrysene derivatives. These values are critical for predicting charge transport properties, optical absorption, and emission characteristics beilstein-journals.orgresearchgate.net. For instance, studies on dibenzo[g,p]chrysene derivatives show that electron-withdrawing substituents (e.g., Br, S(O)₂Me) lower both HOMO and LUMO levels, impacting the band gap beilstein-journals.org.

Electronic Delocalization and Aromaticity: Investigations into the degree of π-electron delocalization and the aromaticity of the fused ring system contribute to understanding the inherent stability and electronic behavior of dibenzocrysenes. The twisted nature of some dibenzocrysene isomers, like dibenzo[g,p]chrysene, can influence these electronic characteristics researchgate.netbeilstein-journals.org.

Photophysical Properties: Research is delving into the photophysical properties, including absorption and emission spectra, quantum yields, and excited-state dynamics. These properties are directly linked to the electronic structure and are vital for applications in organic electronics and photochemistry mdpi.comnih.gov.

Ionization Energy and Redox Potentials: Experimental techniques like photoelectron spectroscopy (PE) and cyclic voltammetry (CV) are used to determine ionization energies and redox potentials, providing experimental validation for computational models and insights into the molecule's electrochemical behavior beilstein-journals.orgnist.gov. The ionization energy of this compound has been reported around 6.98 eV nist.gov.

Future research will likely focus on correlating subtle structural modifications with precise electronic properties, enabling the rational design of materials with specific energy landscapes.

Rational Design of Architectures with Tunable Topologies

The ability to rationally design molecular architectures based on the this compound core allows for the fine-tuning of properties for specific applications. This involves strategic functionalization and the creation of extended molecular systems.

Emerging design principles include:

Donor-Acceptor (D-A) Architectures: The incorporation of dibenzocrysene units into conjugated polymers as electron donors, coupled with electron-accepting moieties, is a key strategy for developing materials with tunable optoelectronic and photocatalytic properties acs.orgresearchgate.netresearchgate.net. These D-A or D-π-A structures facilitate efficient charge separation and transport.

Substituent Effects: The strategic placement of electron-donating or electron-withdrawing functional groups on the this compound core can significantly alter its electronic properties, solubility, and solid-state packing mdpi.combeilstein-journals.org. For example, incorporating electron-withdrawing groups can lower the LUMO energy and decrease the band gap, while fluorine substitution can enhance thermal stability mdpi.com.

Molecular Shape and Packing: The inherent planarity or twist of dibenzocrysene derivatives influences their solid-state packing, which is critical for charge transport in organic electronic devices. Designing molecules with specific shapes and intermolecular interactions is a focus for optimizing material performance researchgate.netmdpi.com.

Building Blocks for Macromolecules: Functionalized dibenzocrysene units can serve as building blocks for larger conjugated polymers or dendrimers, creating materials with extended π-conjugation and tailored properties for applications such as organic electronics or photocatalysis rsc.orgacs.orgresearchgate.netrsc.org.

Future research will aim to develop predictive models that link molecular structure, topology, and supramolecular assembly to desired material functions, enabling the design of high-performance organic materials.

Integration of this compound into Complex Molecular Systems

The integration of this compound and its derivatives into functional molecular systems is a rapidly growing area, driven by their potential in advanced materials.

Key integration strategies and applications include:

Organic Electronics: Dibenzocrysene derivatives are being explored as active components in organic field-effect transistors (OFETs) and organic solar cells (OSCs). Polymers incorporating dibenzo[b,def]chrysene units have demonstrated promising performance, with reported hole mobility values up to 3.62 × 10⁻⁴ cm²/Vs and power conversion efficiencies of 1.2% rsc.org. The planar structure and extended π-system are conducive to efficient charge transport.

Photocatalysis: Conjugated microporous polymers (CMPs) featuring dibenzo[g,p]chrysene as an electron donor component are being developed for visible light-driven photocatalytic hydrogen evolution acs.orgresearchgate.netresearchgate.net. The D-π-A architecture within these polymers promotes efficient charge separation and utilization of solar energy.

Energy Storage: Dibenzocrysene-based CMPs are also being investigated as electrode materials for supercapacitors. These materials exhibit good electrochemical performance, with specific capacitances of up to 39 F/g and high capacitance retention, indicating their potential for next-generation energy storage devices rsc.org.

Supramolecular Assemblies: The unique structural and electronic properties of dibenzocrysenes make them candidates for self-assembly into ordered supramolecular structures, which could lead to novel functional materials with emergent properties.

Continued research in this area will focus on optimizing the performance of dibenzocrysene-containing systems through refined molecular design, controlled polymerization, and advanced device engineering.

Compound List:

Acenaphthene

Acenaphthylene

Anthanthrene

Anthracene (B1667546)

Benzo[a]pyrene (B[a]P)

Benzo[a]anthracene

Benzo[b]fluoranthene

Benzo[ghi]perylene

Benzo[k]fluoranthene

Benzo-chrysene

Borondipyrromethene (Bodipy)

Chrysene (B1668918)

DBC-Br

DBC-H

DBC-Me2

DBC-S(O)2Me

DBC-Si

DBC-SMe

DBC-d16

Dibenzo[a,e]pyrene

Dibenzo[a,h]anthracene

Dibenzo[a,l]pyrene

Dibenzo[b,def]chrysene

this compound

Dibenzo[b,d]thiophene-S,S-dioxide

Dibenzo[def,p]chrysene (DBC)

Dibenzo[g,p]chrysene (DBC)

Dibenzo[g,p]chrysene-based conjugated microporous polymers (CMPs)

Diketopyrrolopyrrole (DPP)

Diketopyrrolopyrrole (DPP)

Fluorene

Fluoren-9-one

Fluoranthene

Indeno[1,2,3-cd]pyrene

MeO-DBC-1, MeO-DBC-2, MeO-DBC-3

Naphthalene (B1677914)

PDBTSO-2 T

PDBTSO-T

Phenanthrene (B1679779)

Pyrene

Spiro[fluorene-9,9'-(lO'H)-phenanthren]-10'-one

Spiro[fluorene-9,9'-(lO'H)-phenanthren]-10'-ol

TC, TpPC, TpXC, TmPC (chrysene-based materials)

Tetraphenylethylene (TPE)

TBN-Diyne CMP

TPE-Diyne CMP

TCP-BOXD

Thiophene

Vat orange 1

2,10-dimethyl-DBC (DBC-Me2)

2,9-dibromo-dibenzo[b,def]chrysene-7,14-dione

2,3:8,9-Dibenzochrysene

4,7-dithieno-2,1,3-benzothiadiazole (TBT)

5-methyl-chrysene

7,12-dimethylbenz[a]anthracene (B13559)

9,9'-bifluorene-9,9'-diol

1,3,4-oxadiazole (B1194373)

Q & A

Basic: What are the optimal synthetic pathways and experimental conditions for producing Dibenzo[b,k]chrysene?

Methodological Answer:
this compound is typically synthesized via multi-step organic reactions, such as cycloaddition or Friedel-Crafts alkylation. Key parameters include:

  • Temperature control : Decomposition temperatures (Td) for related dibenzo-chrysene derivatives are observed near 280–290°C, necessitating inert atmospheres (e.g., nitrogen) to prevent thermal degradation during synthesis .
  • Catalyst selection : Lewis acids (e.g., AlCl3) are often employed to facilitate electrophilic substitution in aromatic systems.
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity products, as impurities can skew spectroscopic analyses .

Basic: How can UV-Vis spectroscopy and mass spectrometry be optimized to characterize this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Solvent corrections are essential for accurate peak assignments. For example, a 2.5 nm adjustment may be needed to align observed spectra with reference data due to solvent refractive index variations. Co-eluting contaminants (e.g., unidentified pyrolysis byproducts) require deconvolution techniques to resolve overlapping absorbance features .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) is preferred to confirm molecular ions (e.g., m/z 302.36 for C24H14). Isotopic labeling (e.g., deuterated standards) aids in distinguishing adducts or degradation products .

Advanced: How can researchers reconcile contradictory carcinogenicity data for this compound derivatives?

Methodological Answer:
Discrepancies in toxicological studies (e.g., conflicting mutagenicity results) often arise from:

  • Metabolic activation variability : Use of different exogenous metabolic systems (e.g., S9 liver fractions) can alter mutagenic outcomes in Salmonella assays. Standardizing protocols across labs is critical .
  • Structural analogs : Derivatives like Dibenzo[a,e]pyrene may exhibit distinct reactivity due to ring-position differences. Comparative studies using isotopically labeled analogs (e.g., <sup>15</sup>N-DNA adducts) can isolate structure-activity relationships .

Advanced: What experimental frameworks are recommended for assessing this compound’s environmental persistence and bioaccumulation?

Methodological Answer:

  • PICO Framework : Define Population (e.g., aquatic ecosystems), Intervention (this compound exposure), Comparison (control environments), and Outcomes (bioaccumulation factors).
  • Analytical Techniques :
    • High-performance liquid chromatography (HPLC) : Quantify trace concentrations in environmental matrices (detection limits <1 ppb) .
    • Stable isotope tracing : Use <sup>13</sup>C-labeled compounds to track degradation pathways in soil or water .

Methodological: How can researchers formulate robust hypotheses for mechanistic studies on this compound?

Methodological Answer:

  • FINER Criteria : Ensure hypotheses are Feasible (e.g., lab resources), Interesting (novelty in PAH toxicity), Novel (unexplored metabolic pathways), Ethical (minimal animal use), and Relevant (linking to human health outcomes) .
  • PEO Framework : Define Population (e.g., in vitro cell lines), Exposure (dose-response curves), and Outcomes (oxidative stress markers) to structure experiments .

Advanced: How should researchers address co-elution challenges in chromatographic analyses of this compound mixtures?

Methodological Answer:

  • Multi-dimensional chromatography : Coupling HPLC with gas chromatography (GC×GC) enhances separation resolution for complex pyrolysis byproducts .
  • Spectral deconvolution : Software tools (e.g., AMDIS) can isolate target compound signals from overlapping UV/Vis or mass spectra by comparing retention indices and spectral libraries .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant suits, and NIOSH-approved respirators to prevent dermal/ inhalation exposure .
  • Engineering controls : Conduct syntheses in fume hoods with HEPA filters to capture airborne particulates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.